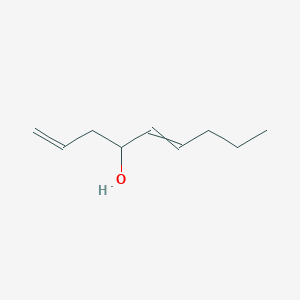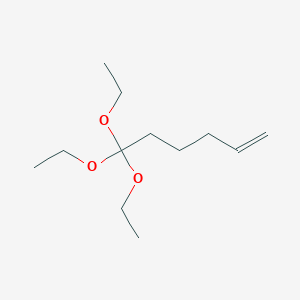
3,4-Dibromobut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromobut-3-en-2-ol is an organic compound with the molecular formula C4H6Br2O. It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dibromobut-3-en-2-ol can be synthesized through the bromination of but-3-en-2-ol. One common method involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction typically proceeds at room temperature, and the bromine atoms add across the double bond of the butene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of bromine, which is highly reactive and corrosive .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromobut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols or ethers.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form but-3-en-2-ol by removing the bromine atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of but-3-en-2-ol derivatives.
Oxidation: Formation of 3,4-dibromobutanal or 3,4-dibromobutanone.
Reduction: Formation of but-3-en-2-ol.
Applications De Recherche Scientifique
3,4-Dibromobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibromobut-3-en-2-ol involves its interaction with molecular targets such as enzymes. For instance, when used as a precursor for cholinesterase inhibitors, it interacts with the active site of acetylcholinesterase, inhibiting its activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobut-3-en-2-ol: Similar structure but with chlorine atoms instead of bromine.
3,4-Diiodobut-3-en-2-ol: Similar structure but with iodine atoms instead of bromine.
3,4-Difluorobut-3-en-2-ol: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3,4-Dibromobut-3-en-2-ol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity and interactions in chemical and biological systems .
Propriétés
Numéro CAS |
62872-37-1 |
|---|---|
Formule moléculaire |
C4H6Br2O |
Poids moléculaire |
229.90 g/mol |
Nom IUPAC |
3,4-dibromobut-3-en-2-ol |
InChI |
InChI=1S/C4H6Br2O/c1-3(7)4(6)2-5/h2-3,7H,1H3 |
Clé InChI |
MBKXHJHFTFYUHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=CBr)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


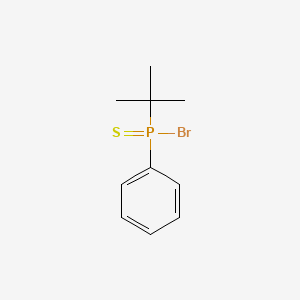
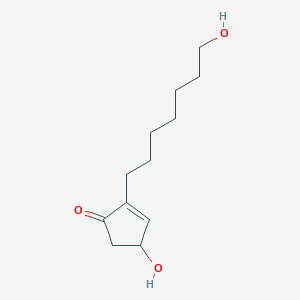
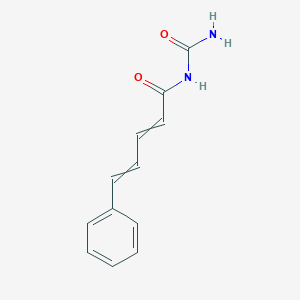

![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
